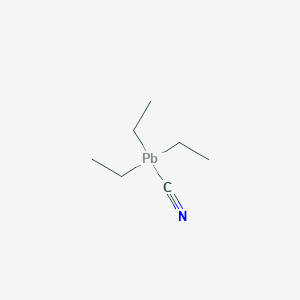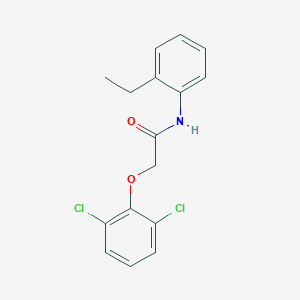
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridyl group and a phenyl group, both of which are substituted with methyl and methylthio groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea typically involves the reaction of 3-methyl-2-pyridyl isocyanate with 4-(methylthio)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The pyridyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted ureas.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site or allosteric site of the target protein. This interaction can lead to changes in the protein’s activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-2-pyridyl)-3-phenylurea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(2-Pyridyl)-3-(4-(methylthio)phenyl)urea: Lacks the methyl group on the pyridyl ring, which may influence its binding affinity and selectivity.
1-(3-Methyl-2-pyridyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a methylthio group, which can alter its electronic properties and reactivity.
Uniqueness: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is unique due to the presence of both the methyl and methylthio substituents, which can significantly influence its chemical behavior and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
200417-42-1 |
|---|---|
Molekularformel |
C14H15N3OS |
Molekulargewicht |
273.36 g/mol |
IUPAC-Name |
1-(3-methylpyridin-2-yl)-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-3-9-15-13(10)17-14(18)16-11-5-7-12(19-2)8-6-11/h3-9H,1-2H3,(H2,15,16,17,18) |
InChI-Schlüssel |
BMIPTWBNUJPWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


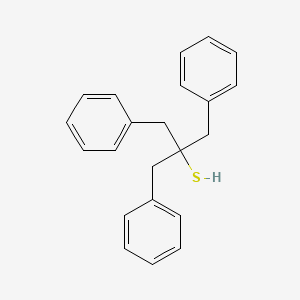

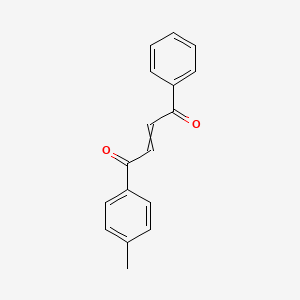

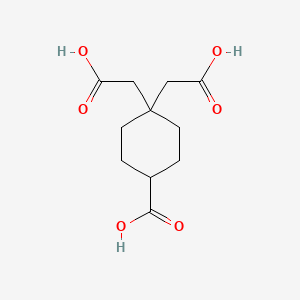
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)

